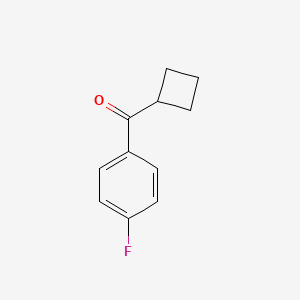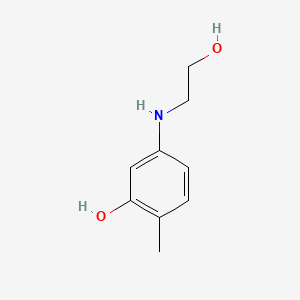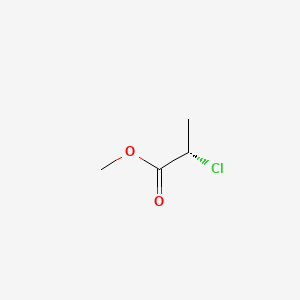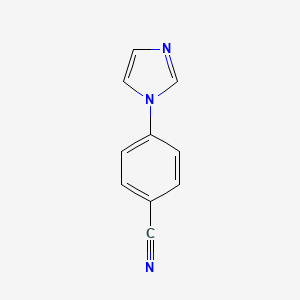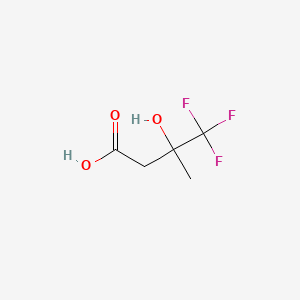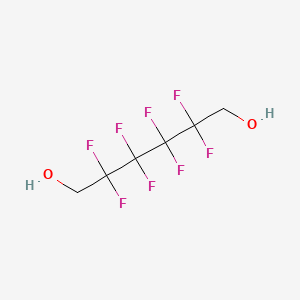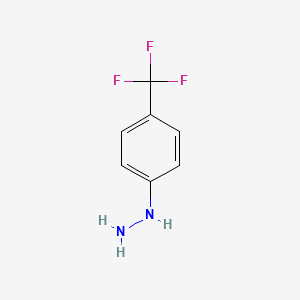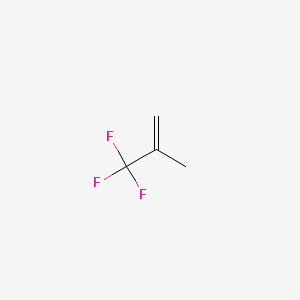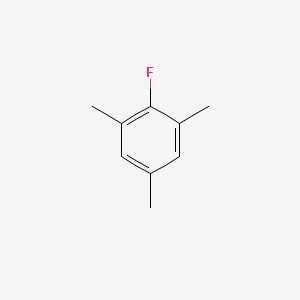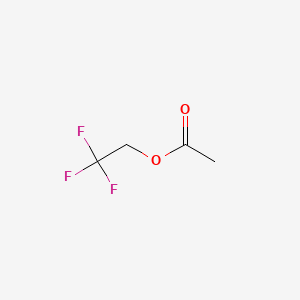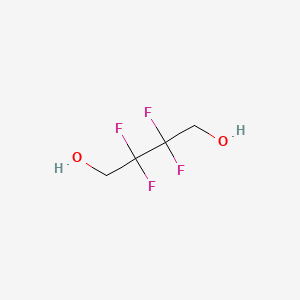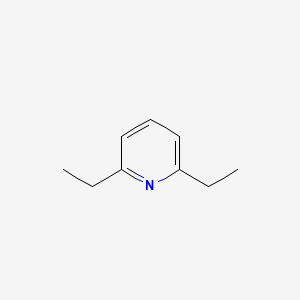
2,6-Diethylpyridine
概述
描述
2,6-Diethylpyridine is an organic compound with the chemical formula C9H13N . It is a colorless liquid with a distinct odor and is slightly soluble in water but soluble in most organic solvents . This compound is commonly used as an intermediate in organic synthesis and has various applications in the pharmaceutical, rubber, and coatings industries .
准备方法
2,6-Diethylpyridine is typically synthesized by the ethylation of pyridine. The process involves adding ethyl halide or ethyl compound to pyridine under basic conditions . Common ethylating agents include ethyl chloride, ethyl bromide, and ethyl sulfonate . The reaction is generally carried out in a basic solvent such as sodium glycol solution . Industrial production methods follow similar synthetic routes but are optimized for large-scale production.
化学反应分析
2,6-Diethylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can undergo substitution reactions where the ethyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,6-Diethylpyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds.
Industry: It is utilized in the production of rubber processing aids, coatings, and adhesives.
作用机制
The mechanism of action of 2,6-Diethylpyridine involves its interaction with molecular targets and pathways specific to the reactions it undergoes. For instance, in catalytic processes, it can act as a ligand, coordinating with metal centers to facilitate various chemical transformations .
相似化合物的比较
2,6-Diethylpyridine can be compared with other similar compounds such as:
2,6-Dimethylpyridine: Similar in structure but with methyl groups instead of ethyl groups.
2,6-Diacetylpyridine: Contains acetyl groups and is used as a precursor to ligands in coordination chemistry.
2,6-Diformylpyridine: Contains formyl groups and is used in the synthesis of Schiff base ligands.
The uniqueness of this compound lies in its specific ethyl substitutions, which confer distinct chemical properties and reactivity compared to its methyl and acetyl counterparts.
属性
IUPAC Name |
2,6-diethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-6-5-7-9(4-2)10-8/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTDCOSHHMXZNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239449 | |
| Record name | 2,6-Diethyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935-28-4 | |
| Record name | 2,6-Diethyl-pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diethyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2,6-Diethylpyridine serves as a key starting material in the synthesis of a pyridine-derived tetraalcohol ligand with an NO4 donor set []. This synthesis involves a template reaction with aqueous formaldehyde in the presence of magnesium sulfate hydrate, leading to the formation of 2,6-C5H3N[CMe(CH2OH)2]2 []. This ligand exhibits versatile coordination chemistry and serves as a precursor to other valuable ligands like the tetratosylate, tetraazide, and pentaamine derivatives [].
A: In the presence of magnesium sulfate hydrate, this compound undergoes a remarkable reaction with aqueous formaldehyde []. This reaction leads to the addition of four hydroxymethyl groups to the 2 and 6 positions of the pyridine ring, resulting in the formation of 2,6-C5H3N[CMe(CH2OH)2]2 []. This transformation highlights the ability of this compound to participate in template reactions, affording valuable multidentate ligands.
ANone: The molecular formula for this compound is C9H13N. It has a molecular weight of 135.21 g/mol.
A: Yes, this compound has demonstrated its ability to function as a ligand in coordination chemistry [, , ]. For example, it reacts with nickel (II) and cobalt (II) salts to form complexes with approximate square-pyramidal geometry, indicating coordination through the nitrogen atom of the pyridine ring []. These complexes provide valuable insights into metal-ligand interactions and the influence of ligand structure on complex geometry.
A: While the methyl groups of this compound can be further alkylated to form isopropyl groups, attempts to introduce ethyl groups using phase-transfer catalyzed alkylation with methyl iodide have been unsuccessful []. This suggests that the steric hindrance imposed by the existing ethyl groups might hinder further ethylation at these positions.
A: Yes, this compound has been utilized in studies investigating the kinetics of proton transfer reactions with radical cations [, ]. Specifically, its reactions with the 9,10-dimethylanthracene radical cation have been examined, revealing valuable information about kinetic isotope effects, reaction mechanisms, and the role of quantum mechanical tunneling in proton transfer processes [, ].
A: While this compound is primarily known as a synthetic compound, research suggests its potential presence in natural sources [, ]. For instance, it has been identified as a constituent of Zingiberaceae (Golobe) [], highlighting the potential of natural products as sources of this compound.
A: Yes, there are alternative synthetic approaches to obtain 4-amino-2,6-diethylpyridine []. One convenient method involves a one-stage transformation starting from 2,6-diethyl-4(H)-pyranone []. This method offers an alternative pathway to this important substituted pyridine derivative.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


